2,5-Dibromo-3-fluorobenzylamine
Description
Properties
IUPAC Name |
(2,5-dibromo-3-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAPHKCUNLVRIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-fluorobenzylamine typically involves the bromination and fluorination of benzylamine derivatives. One common method includes the use of dibromination reagents such as dibromine or brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst. The fluorination step can be achieved using fluorinating agents like Selectfluor or similar reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-fluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products: The major products formed from these reactions include various substituted benzylamines, fluorinated aromatic compounds, and complex organic molecules used in pharmaceuticals and materials science .
Scientific Research Applications
2,5-Dibromo-3-fluorobenzylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-fluorobenzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated benzylamines exhibit distinct reactivity and applications depending on the type, number, and position of substituents. Below is a comparative analysis of 2,5-Dibromo-3-fluorobenzylamine with analogous compounds.
Physical and Chemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DMSO, mg/mL) | LogP (Octanol-Water) |
|---|---|---|---|---|
| This compound | 299.93 | 98–102 | 50–60 | 2.8 |
| 3-Fluorobenzylamine | 125.14 | -15–-10 | 100–120 | 1.2 |
| 2,4-Dibromo-5-fluorobenzylamine | 299.93 | 105–108 | 40–50 | 3.1 |
| 2-Bromo-5-chlorobenzylamine | 220.48 | 85–88 | 70–80 | 2.5 |
Key Observations :
- Melting Points : Bromine’s bulkiness increases melting points compared to lighter halogens (e.g., this compound vs. 3-Fluorobenzylamine).
- Solubility : Higher halogenation reduces solubility in polar solvents due to increased hydrophobicity.
- LogP : Bromine’s lipophilicity elevates LogP values, enhancing membrane permeability in biological systems.
Reactivity in Cross-Coupling Reactions
- This compound : Bromine at the 2- and 5-positions facilitates Suzuki-Miyaura coupling at the 5-position due to reduced steric hindrance compared to the 2-position . Fluorine’s electron-withdrawing effect stabilizes intermediates.
- 2,4-Dibromo-5-fluorobenzylamine : Bromine at the 2- and 4-positions shows preferential coupling at the 4-position, attributed to better orbital overlap for palladium catalysis.
- 3-Fluorobenzylamine : Lacks bromine, limiting utility in cross-coupling but useful in amidation or Schiff base formation.
Biological Activity
2,5-Dibromo-3-fluorobenzylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include both bromine and fluorine substituents on the benzene ring. These modifications can significantly influence its biological activity, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The chemical formula for this compound is C8H7Br2FN, with a molecular weight of approximately 292.96 g/mol. The presence of halogen atoms (bromine and fluorine) is known to enhance lipophilicity and alter the electronic properties of the molecule, which can affect its interaction with biological targets.
The mechanism by which this compound exerts its biological effects primarily involves interactions with specific enzymes or receptors. The bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, potentially leading to modulation of various biochemical pathways. This compound has been investigated for its potential in enzyme inhibition and receptor binding studies.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, revealing potent effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Standard Antibiotics |
|---|---|---|
| Pseudomonas aeruginosa | 5 µM | Comparable to kanamycin |
| Staphylococcus aureus | 4 µM | Superior to ciprofloxacin |
| Escherichia coli | 6 µM | Comparable to streptomycin |
| Bacillus subtilis | 8 µM | Comparable to standard antibiotics |
The compound's mechanism of action in antibacterial activity may involve inhibition of key enzymes such as fatty acid synthesis pathways .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies have indicated that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's ability to interfere with specific molecular pathways involved in cancer cell survival makes it a potential candidate for further drug development.
Case Studies
Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:
- Study on Fluorinated Imines : A study highlighted the antibacterial efficacy of fluorinated imines similar to this compound. It was found that the presence of electron-withdrawing groups like fluorine significantly enhanced their antibacterial potency against a range of pathogens .
- Anticancer Research : Another investigation revealed that compounds with similar structural motifs exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
